molecular formula C14H12O2S B14719029 1,4-Dimethyldibenzo[b,d]thiophene 5,5-dioxide CAS No. 23018-39-5

1,4-Dimethyldibenzo[b,d]thiophene 5,5-dioxide

Cat. No.: B14719029
CAS No.: 23018-39-5
M. Wt: 244.31 g/mol
InChI Key: KTTOUOWSFSXNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyldibenzo[b,d]thiophene 5,5-dioxide is an organosulfur compound that belongs to the class of dibenzothiophenes It is characterized by a sulfur atom incorporated into a fused aromatic ring system, with two methyl groups attached at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyldibenzo[b,d]thiophene 5,5-dioxide typically involves the oxidation of 1,4-Dimethyldibenzo[b,d]thiophene. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the sulfone group at the 5,5 positions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as transition metal complexes may be used to enhance the efficiency of the oxidation process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyldibenzo[b,d]thiophene 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,4-Dimethyldibenzo[b,d]thiophene 5,5-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which 1,4-Dimethyldibenzo[b,d]thiophene 5,5-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2,8-Dimethyldibenzo[b,d]thiophene: Another dimethyl-substituted dibenzothiophene with similar structural features.

    4,6-Dimethyldibenzo[b,d]thiophene: Differently substituted dibenzothiophene with unique chemical properties.

Properties

CAS No.

23018-39-5

Molecular Formula

C14H12O2S

Molecular Weight

244.31 g/mol

IUPAC Name

1,4-dimethyldibenzothiophene 5,5-dioxide

InChI

InChI=1S/C14H12O2S/c1-9-7-8-10(2)14-13(9)11-5-3-4-6-12(11)17(14,15)16/h3-8H,1-2H3

InChI Key

KTTOUOWSFSXNQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3S(=O)(=O)C2=C(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.